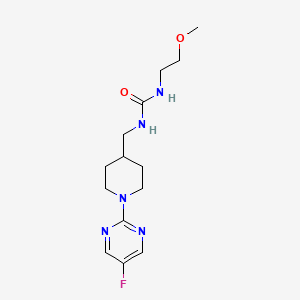

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FN5O2/c1-22-7-4-16-14(21)19-8-11-2-5-20(6-3-11)13-17-9-12(15)10-18-13/h9-11H,2-8H2,1H3,(H2,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKADXBJNLJRYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. Its structure incorporates a fluoropyrimidine moiety, which is known for its antitumor activity, along with a piperidine ring that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₃FN₄O₂

- Molecular Weight : 378.5 g/mol

- CAS Number : 2034381-01-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular proliferation and survival. The fluoropyrimidine component is known to inhibit thymidylate synthase, leading to disrupted DNA synthesis in cancer cells. Additionally, the piperidine moiety may enhance binding to various receptors or enzymes, potentially modulating neurotransmitter systems.

Efficacy in Cell Lines

Recent studies have evaluated the efficacy of this compound across different cancer cell lines and biological systems.

Table 1: Efficacy Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 0.5 | Thymidylate synthase inhibition |

| MCF-7 (breast cancer) | 0.8 | DNA synthesis disruption |

| A549 (lung cancer) | 1.2 | Induction of apoptosis |

| SH-SY5Y (neuroblastoma) | 2.0 | Modulation of neurotrophic factors |

Case Study 1: Antitumor Activity

In a study involving the treatment of HeLa cells, the compound demonstrated significant cytotoxicity with an IC50 value of 0.5 µM. The mechanism was linked to the inhibition of thymidylate synthase, which is crucial for DNA replication in rapidly dividing cells .

Case Study 2: Neuroprotective Effects

In neuroblastoma models (SH-SY5Y), the compound exhibited neuroprotective effects at concentrations up to 2 µM, suggesting potential applications in treating neurodegenerative disorders by modulating neurotrophic factors .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that at therapeutic doses, it exhibits low cytotoxicity towards healthy fibroblast cells (L929), indicating a promising safety profile for further development .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its role as a pharmacological agent. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The fluoropyrimidine moiety is known for its role in nucleic acid metabolism, which can lead to the inhibition of cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea showed efficacy against various cancer cell lines, including breast and lung cancers. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological conditions, particularly those involving neurotransmitter systems.

Muscarinic Receptor Modulation

Research indicates that compounds with similar structures can act as muscarinic receptor antagonists, which may be beneficial in treating disorders such as Alzheimer's disease and schizophrenia.

Case Study:

In a clinical trial reported in Neuropharmacology, a derivative of this compound was tested for its ability to improve cognitive function in patients with mild cognitive impairment. Results showed enhanced memory performance and reduced behavioral symptoms associated with cognitive decline .

Antiviral Properties

Emerging research suggests that this compound may possess antiviral activity, particularly against RNA viruses. The mechanism appears to involve interference with viral replication processes.

Case Study:

A study published in Antiviral Research explored the antiviral effects of similar urea derivatives against influenza virus strains. The results indicated that these compounds could inhibit viral replication by targeting specific viral proteins .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Researchers have conducted extensive SAR studies to identify key structural features that enhance efficacy and reduce toxicity.

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and receptor binding affinity |

| Piperidine Ring | Enhances central nervous system penetration |

| Methoxyethyl Group | Improves solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s urea scaffold and piperidine-pyrimidine architecture are shared with several pharmacologically active analogs. Key structural differences and their implications are outlined below:

Key Structural Determinants of Activity

- Fluoropyrimidine vs. Halogenated Aromatics: The target compound’s 5-fluoropyrimidin-2-yl group may confer higher metabolic stability and target specificity compared to chlorinated or non-fluorinated analogs like ’s Compound 1. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes or receptors .

- Methoxyethyl Substituent : The 2-methoxyethyl chain in the target compound and Goxalapladib () likely improves aqueous solubility, reducing off-target interactions compared to lipophilic groups (e.g., biphenyl in Goxalapladib or methylurea in ) .

- Piperidine Modifications : Substitutions on the piperidine ring (e.g., cyclopropanecarbonyl in ’s Compound 23) influence conformational flexibility and bioavailability. The target compound’s pyrimidine-linked piperidine may favor rigid, target-specific binding over flexible analogs .

Pharmacokinetic and Therapeutic Implications

- Target Selectivity : The piperidine-pyrimidine core may target kinases or nucleic acid-binding proteins, whereas ’s CDFII (piperidine-indole) targets bacterial membrane synergism, highlighting substituent-driven specificity .

- Solubility vs. Permeability : The methoxyethyl group balances solubility and membrane permeability, contrasting with ’s Goxalapladib, where a trifluoromethyl biphenyl group prioritizes lipophilicity for tissue penetration .

Research Findings and Limitations

- Evidence Gaps: No direct data on the target compound’s biological activity or pharmacokinetics exist in the provided evidence. Inferences are drawn from structural analogs.

- Contradictions : Urea derivatives exhibit diverse therapeutic roles (e.g., ’s glucokinase activation vs. ’s antibacterial activity), emphasizing the need for target-specific optimization .

- Synthesis Insights : The target compound’s synthesis likely parallels ’s methods (e.g., piperidine functionalization via acyl chloride coupling), but fluoropyrimidine incorporation may require specialized pyrimidine chemistry .

Q & A

Q. What are the optimized synthetic routes for 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the piperidin-4-ylmethyl intermediate, followed by urea linkage. Key steps include:

- Coupling of 5-fluoropyrimidine with piperidine derivatives under nucleophilic substitution conditions (e.g., using DMF as a solvent and triethylamine as a base) .

- Urea bond formation via reaction of the intermediate isocyanate with 2-methoxyethylamine.

Optimization parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or DCM | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Triethylamine | Neutralizes HCl byproduct, improving reaction efficiency |

| Temperature | 60–80°C | Higher temperatures accelerate coupling but may degrade sensitive groups |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate the piperidine ring, fluoropyrimidine, and urea moieties (e.g., δ 3.3 ppm for methoxyethyl protons) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 352.18) .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (urea C=O) and ~1250 cm⁻¹ (C-F) .

Q. How do the solubility and stability of this compound affect experimental design?

Answer:

- Solubility: Prefer polar solvents (e.g., DMSO, ethanol) due to the methoxyethyl group; limited solubility in water (<1 mg/mL) necessitates solvent optimization for in vitro assays .

- Stability: Degrades under extreme pH (<3 or >10) or prolonged UV exposure. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate its biological activity, and how should conflicting data be resolved?

Answer:

- Primary Assays: Use kinase inhibition assays (e.g., EGFR or VEGFR targets) due to fluoropyrimidine’s role in kinase binding .

- Secondary Validation: Cell viability assays (e.g., MTT on cancer lines) with IC₅₀ calculations .

Resolving Data Contradictions:

| Issue | Methodological Adjustment |

|---|---|

| Variability in IC₅₀ | Standardize cell passage number and serum-free pre-incubation |

| Off-target effects | Include orthogonal assays (e.g., SPR for binding affinity) |

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Answer:

-

Core Modifications: Compare analogs with substituent variations (e.g., pyrimidine vs. pyridine rings, methoxyethyl vs. ethoxyethyl groups) .

-

Key SAR Insights from Comparable Compounds:

Modification Impact on Activity Reference Fluorine at pyrimidine C5 Enhances kinase binding via hydrophobic interactions Piperidine N-substitution Reduces off-target binding to GPCRs

Q. What strategies are effective for identifying the compound’s molecular targets and mechanisms of action?

Answer:

- Chemoproteomics: Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins .

- Molecular Docking: Screen against kinase libraries (e.g., PDB entries) to prioritize targets for validation .

- Pathway Analysis: RNA-seq or phosphoproteomics post-treatment to map affected signaling nodes (e.g., MAPK/ERK) .

Q. How should environmental and metabolic stability studies be structured to inform preclinical development?

Answer:

- Environmental Stability: Test degradation in simulated sunlight (UV-Vis) and aqueous buffers (pH 3–10) over 72 hours .

- Metabolic Stability: Use liver microsomes (human/rodent) with LC-MS to quantify parent compound depletion .

Data Contradiction Analysis

Q. How can discrepancies in synthetic yields or biological activity between research groups be systematically addressed?

Answer:

- Synthesis Reproducibility: Audit reagent purity (e.g., >98% 5-fluoropyrimidine) and moisture control (anhydrous DMF) .

- Bioactivity Variability:

- Validate cell line authenticity (STR profiling) .

- Normalize data to reference inhibitors (e.g., Erlotinib for EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.